molecular formula C10H8F2O3 B189839 Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate CAS No. 106816-08-4

Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate

Cat. No.: B189839
CAS No.: 106816-08-4
M. Wt: 214.16 g/mol
InChI Key: BIFNAGMKPWDGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate (CAS# 106816-08-4) is a fluorinated aromatic β-keto ester with the molecular formula C₁₀H₈F₂O₃ and a molecular weight of 214.17 g/mol. Its structure features a 2,6-difluorophenyl group attached to a 3-oxopropionate methyl ester backbone, as represented by the SMILES string COC(=O)CC(=O)C1=C(C=CC=C1F)F . This compound is classified as a carbonyl derivative (ketone and ester) and serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research and the development of bioactive molecules. It is available commercially with a purity of ≥95% (1g packaging) and is marketed by suppliers such as BOC Sciences (Product #BB001926) and SY122720 .

Properties

IUPAC Name

methyl 3-(2,6-difluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFNAGMKPWDGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106816-08-4
Record name methyl 3-(2,6-difluorophenyl)-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Methyl 3-(2,6-difluorophenyl)-3-oxopropionate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an ester and features a difluorophenyl group attached to a propanoate moiety. Its chemical structure enhances its stability and potential interactions with biological targets due to the presence of fluorine atoms.

The biological activity of this compound may involve several biochemical pathways:

  • Interaction with Enzymes : Compounds similar to this compound have been shown to interact with various enzymes, potentially leading to inhibition or activation of specific pathways.
  • Cellular Uptake : The lipophilicity conferred by the difluorophenyl group may facilitate cellular uptake, allowing the compound to exert its effects within target cells.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

Anticancer Properties

Research has indicated that this compound possesses significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various human tumor cell lines. For instance:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.4Induces apoptosis
A2780 (Ovarian Cancer)12.7Cell cycle arrest (G2/M)
HeLa (Cervical Cancer)18.9Inhibits proliferation

These findings suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer drug.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Studies have shown that it exhibits inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the cytotoxicity of this compound against several cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation : Another research focused on the antimicrobial properties of similar compounds demonstrated that this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption : The compound's lipophilicity may enhance absorption when administered orally.
  • Metabolism : Initial studies suggest metabolic pathways involving oxidation and conjugation could play a role in its bioavailability.
  • Toxicity : Toxicological assessments are ongoing; however, preliminary data indicate a favorable safety profile at therapeutic doses.

Comparison with Similar Compounds

Table 1: Comparison of Difluorophenyl Derivatives

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Purity Key Applications
Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate 106816-08-4 2,6-difluoro C₁₀H₈F₂O₃ 214.17 ≥95% Pharmaceutical intermediates
Methyl 3-(3,5-Difluorophenyl)-3-oxopropionate 1268103-31-6 3,5-difluoro C₁₀H₈F₂O₃ 214.17 N/A Synthetic chemistry research
Methyl 3-(2,5-Difluorophenyl)-3-oxopropionate N/A 2,5-difluoro C₁₀H₈F₂O₃ 214.17 N/A Under investigation

Key Findings :

  • The 2,6-difluoro isomer exhibits enhanced steric hindrance compared to 3,5- or 2,5-substituted analogs, influencing its reactivity in nucleophilic additions or cyclization reactions .
  • The 3,5-difluoro derivative may offer better electronic effects for electron-deficient aromatic systems due to symmetrical substitution, whereas the 2,6-isomer’s ortho-fluorines may stabilize transition states in catalysis .

Halogen-Substituted Analogs

Table 2: Chlorophenyl vs. Difluorophenyl Derivatives

Compound Name CAS Number Halogen Molecular Formula Molecular Weight (g/mol) Purity Reactivity Profile
This compound 106816-08-4 F C₁₀H₈F₂O₃ 214.17 ≥95% High electrophilicity at ketone
Methyl 3-(2-Chlorophenyl)-3-oxopropionate 205985-98-4 Cl C₁₀H₉ClO₃ 212.63 95+% Slower reaction kinetics

Key Findings :

  • The chlorine analog (C₁₀H₉ClO₃) has a higher molecular weight but lower electronegativity compared to fluorine, leading to reduced electron-withdrawing effects and slower reactivity in ketone-mediated reactions .
  • Fluorine’s smaller atomic radius minimizes steric effects, making the 2,6-difluoro compound more suitable for sterically demanding synthetic pathways .

Ester Group Variations

Table 3: Methyl vs. Ethyl Ester Derivatives

Compound Name CAS Number Ester Group Molecular Formula Molecular Weight (g/mol) Stability
This compound 106816-08-4 Methyl C₁₀H₈F₂O₃ 214.17 High
Ethyl 3-(3,5-Difluorophenyl)-3-oxopropanoate L035912 Ethyl C₁₁H₁₀F₂O₃ 228.19 Moderate

Key Findings :

  • The methyl ester offers higher volatility and faster hydrolysis rates compared to ethyl esters, facilitating quicker downstream modifications .
  • Ethyl esters, like Ethyl 3-(3,5-Difluorophenyl)-3-oxopropanoate, provide enhanced lipophilicity, which is advantageous in drug delivery systems .

Preparation Methods

Comparative Performance of Catalytic Systems

CatalystTemperature (°C)Time (h)Yield (%)Byproducts
H₂SO₄70882Dimethyl ether
HCl701078Chlorinated traces
H-Y Zeolite70585<1% decarboxylation
Sulfonated Graphene60488None detected

Alternative Pathways: Claisen Condensation

Claisen condensation between methyl acetoacetate and 2,6-difluorobenzoyl chloride provides a two-step route to the target compound. In the first step, the benzoyl chloride reacts with methyl acetoacetate in the presence of triethylamine (Et₃N) to form a β-keto ester intermediate. Subsequent decarboxylation under mild thermal conditions (50–60°C) yields this compound.

A representative procedure from Ambeed Pharmaceuticals details:

  • Dissolve methyl acetoacetate (1.0 eq) and Et₃N (1.2 eq) in dry THF.

  • Add 2,6-difluorobenzoyl chloride (1.05 eq) dropwise at 0°C.

  • Stir at room temperature for 3 hours, then reflux at 60°C for 2 hours.

  • Isolate via aqueous workup (yield: 75–80%).

This method avoids handling corrosive acids but requires stringent anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial-Scale Production: Continuous Flow Reactors

For large-scale synthesis, continuous flow systems offer advantages in heat management and reproducibility. A pilot study using a tubular reactor (ID = 2 cm, L = 5 m) achieved 92% yield at 75°C with a residence time of 30 minutes. The system employed H₂SO₄ (1% v/v) and superheated methanol (150 psi), demonstrating superior heat transfer compared to batch reactors.

Key parameters for optimization include:

  • Flow rate : 10 mL/min for optimal mixing.

  • Pressure : 150 psi to maintain methanol in the liquid phase.

  • Catalyst loading : 1% v/v H₂SO₄ to minimize corrosion.

Emerging Techniques: Biocatalytic Esterification

Enzymatic methods using lipases (e.g., Candida antarctica Lipase B) are under investigation for eco-friendly synthesis. In a recent trial, immobilized lipase (Novozym 435) facilitated esterification at 45°C in solvent-free conditions, achieving 70% conversion after 24 hours. While slower than chemical catalysis, this approach eliminates toxic reagents and simplifies purification.

Critical Analysis of Methodologies

MethodYield (%)ScalabilityEnvironmental ImpactCost ($/kg)
Classical H₂SO₄82ModerateHigh (acid waste)120
Claisen Condensation80HighModerate (solvents)150
Continuous Flow92HighModerate100
Biocatalytic70LowLow200

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.